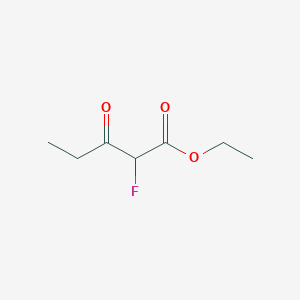

Ethyl 2-fluoro-3-oxopentanoate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-fluoro-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPHSEIVAPWGAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)OCC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30545257 | |

| Record name | Ethyl 2-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759-67-1 | |

| Record name | Ethyl 2-fluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30545257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-fluoro-3-oxopentanoate: A Comprehensive Technical Guide

CAS Number: 759-67-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ethyl 2-fluoro-3-oxopentanoate, a key fluorinated building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of pharmaceutical agents.

Chemical Properties and Specifications

This compound is a colorless to pale yellow liquid.[1] Its chemical structure incorporates a fluorine atom at the alpha position to both a ketone and an ester functional group, which imparts unique reactivity and makes it a valuable intermediate in organic synthesis.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁FO₃ | [3][4][5] |

| Molecular Weight | 162.16 g/mol | [3][4][5] |

| CAS Number | 759-67-1 | [3][4][5] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 105-107 °C at 32 Torr; 191.7 °C at 760 mmHg | [6][7] |

| Density | 1.077 g/cm³ | [7] |

| Refractive Index | 1.398 | [7] |

| Flash Point | 68.2 °C | [7] |

| pKa (Predicted) | 9.14 ± 0.46 | [2] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [2] |

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While raw spectral data is not always publicly accessible, the following provides a summary of available information and where to find it.

Table 2: Spectroscopic Data Summary for this compound

| Technique | Data Availability | Source(s) |

| ¹H NMR | Data available in spectral databases. | [7] |

| ¹³C NMR | Data available in spectral databases. | [3][7] |

| Mass Spectrometry (MS) | GC-MS data available in spectral databases. | [3] |

| Infrared Spectroscopy (IR) | Vapor phase IR spectra available in spectral databases. | [3] |

Note: Researchers can typically access these spectra through chemical data providers like SpectraBase or by requesting a Certificate of Analysis from a commercial supplier.

Synthesis of this compound

The primary synthetic route to this compound is a Claisen-type condensation reaction between ethyl 2-fluoroacetate and propanoyl chloride.

Experimental Protocol: Synthesis via Claisen Condensation

This protocol is adapted from established synthetic methods.

Materials:

-

Ethyl fluoroacetate (B1212596)

-

Propanoyl chloride

-

Sodium hydride (NaH)

-

Isopropyl ether

-

Ice water

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

5% Hydrochloric acid (HCl) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To a 2 L three-necked flask under a nitrogen atmosphere, add 1.2 L of isopropyl ether and approximately 44 g of sodium hydride. Stir the suspension at room temperature.

-

Slowly add 106 g of ethyl fluoroacetate to the reaction mixture over a period of 3 hours.

-

Cool the reaction system to 0°C using an ice bath.

-

Slowly add 95 g of propanoyl chloride dropwise over 3 hours, maintaining the temperature between 0-5°C.

-

Continue stirring the reaction at this temperature for approximately 12 hours to complete the reaction.

-

Quench the reaction by adding 0.5 L of ice water with thorough stirring.

-

Neutralize the reaction mixture by adjusting the pH to 7 with a 5% NaOH solution, followed by a 5% HCl solution.

-

Separate the organic layer and wash it sequentially with water and saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The presence of the ketone, ester, and α-fluoro group makes this compound a versatile intermediate for various chemical transformations.

General Reactivity

-

Enolate Formation: The acidic α-proton can be removed by a base to form a nucleophilic enolate, which can participate in alkylation and other carbon-carbon bond-forming reactions.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol.

-

Cyclization Reactions: It is a key precursor for the synthesis of various heterocyclic compounds.

Application in Pharmaceutical Synthesis: Voriconazole Intermediate

A primary application of this compound is in the synthesis of the broad-spectrum antifungal agent, Voriconazole. It serves as a starting material for the construction of the core pyrimidine (B1678525) ring of the drug.

This protocol describes the cyclization reaction to form a key pyrimidine intermediate.

Materials:

-

This compound (or methyl ester analog)

-

Sodium methoxide (B1231860) solution (30% in methanol)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

Procedure:

-

Pass ammonia gas through a solution of 88.9 g (0.6 mol) of methyl 2-fluoro-3-oxovalerate in 130 mL of formamide, maintaining the temperature below 50°C, until saturation (approx. 1 hour).

-

Remove residual ammonia by purging with nitrogen and applying a vacuum.

-

Add the reaction solution dropwise to 450 mL of a 30% sodium methoxide solution in methanol at 50°C.

-

Add an additional 50 mL of formamide and heat the mixture at 50°C for 3 hours.

-

Evaporate the volatile components under vacuum.

-

Add water to the residue and adjust the pH to 6 with HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Evaporate the ethyl acetate to yield the crude product.

-

Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.

Safety and Handling

This compound should be handled in a well-ventilated area, preferably in a fume hood.[6] Standard personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. Avoid contact with skin and eyes, and prevent the formation of aerosols. Store the compound in a tightly sealed container in a cool, dry place.[6]

Conclusion

This compound is a strategically important fluorinated building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Voriconazole.[6][8] Its unique chemical structure allows for a range of chemical transformations, making it a valuable tool for medicinal chemists and drug development professionals. The detailed synthetic protocols provided in this guide serve as a valuable resource for researchers working with this versatile compound.

References

- 1. rsc.org [rsc.org]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C7H11FO3 | CID 13623512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ekwan.github.io [ekwan.github.io]

- 5. scbt.com [scbt.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, CAS No. 759-67-1 - iChemical [ichemical.com]

- 8. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Ethyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and key applications of Ethyl 2-fluoro-3-oxopentanoate (CAS No. 759-67-1), a crucial intermediate in pharmaceutical synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid with a characteristic fruity odor.[1] It is an organic ester characterized by the presence of both a fluorine atom and a keto group on a pentanoate backbone.[2] This unique structure makes it a valuable building block in organic synthesis.[1] The compound is soluble in organic solvents but has limited solubility in water.[1]

A summary of its key physical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁FO₃ | [2][3] |

| Molecular Weight | 162.16 g/mol | [2][3] |

| Boiling Point | 105-107 °C (at 32 Torr) | [2] |

| 191.7 °C (at 760 mmHg) | [4] | |

| Density | 1.077 ± 0.06 g/cm³ (Predicted) | [2] |

| 1.077 g/cm³ | [4] | |

| Flash Point | 68.2 °C | [4] |

| pKa | 9.14 ± 0.46 (Predicted) | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Odor | Fruity | [1] |

| Solubility | Soluble in organic solvents; sparingly soluble in water | [1] |

| CAS Number | 759-67-1 | [2] |

Spectroscopic Data

-

¹H NMR: Protons on the carbon adjacent to the fluorine atom (the α-carbon) would be expected to show a doublet due to coupling with the fluorine atom. The ethyl group protons would appear as a quartet and a triplet. The other ethyl group protons (from the propionyl moiety) would also present as a quartet and a triplet.

-

¹³C NMR: The carbon atom bonded to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant. The carbonyl carbons will appear in the downfield region of the spectrum.

Experimental Protocols: Synthesis and Key Reactions

This compound is a key intermediate, most notably in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[2][5]

General Synthesis of this compound

The synthesis of this compound is typically achieved through a Claisen condensation reaction. A general, non-optimized laboratory-scale procedure is outlined below.

Reaction: The reaction involves the acylation of the α-carbon of an ethyl fluoroacetate (B1212596) derivative with propionyl chloride in the presence of a strong base.

Experimental Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation: A suspension of a strong base, such as sodium hydride, is prepared in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Addition of Ester: A solution of ethyl fluoroacetate in anhydrous THF is added dropwise to the cooled base suspension.

-

Acylation: Propionyl chloride is then added dropwise to the reaction mixture. The reaction is allowed to proceed, and its progress is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, it is carefully quenched with a dilute acidic solution. The product is then extracted into an organic solvent.

-

Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.

For industrial-scale production, continuous flow methods may be employed, where reactants and catalysts are fed into a reaction kettle, followed by centrifugation and rectification to obtain the final product.[2]

Role in the Synthesis of Voriconazole Intermediate

This compound is a critical precursor for 6-ethyl-5-fluoropyrimidin-4-ol, a key intermediate in the synthesis of Voriconazole.[2][6]

Signaling Pathway Diagram:

Caption: Synthetic pathway from this compound to Voriconazole.

Experimental Protocol for the Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol:

The following is a general procedure adapted from the literature for a similar methyl ester, illustrating the chemical transformation.[6]

-

Ammonolysis: Ammonia gas is passed through a solution of the starting fluoro-oxo-pentanoate ester in formamide, with cooling to maintain the temperature below 50 °C.[6]

-

Cyclization: The resulting solution is then added dropwise to a solution of sodium methoxide in methanol (B129727) at an elevated temperature.[6]

-

Work-up and Purification: After the reaction is complete, volatile components are removed under vacuum. The residue is taken up in water, and the pH is adjusted. The crude product is extracted with an organic solvent and purified by recrystallization.[6]

Applications and Significance

The primary application of this compound is as a versatile intermediate in the pharmaceutical and agrochemical industries.[2]

Logical Relationship Diagram:

Caption: Relationship between the chemical properties and applications of the compound.

Its unique structure, featuring both a fluorine atom and a keto group, allows for a range of chemical transformations, including oxidation, reduction, and substitution reactions.[2] This reactivity makes it an invaluable tool for medicinal chemists and drug development professionals in the design and synthesis of novel therapeutic agents.[2][5] The ability to obtain this intermediate through custom synthesis provides researchers with the specific quantities and purities required for their experimental needs, thereby accelerating drug discovery pipelines.[5]

References

Ethyl 2-fluoro-3-oxopentanoate chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of Ethyl 2-fluoro-3-oxopentanoate, a key intermediate in pharmaceutical synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring an ethyl ester group, a fluorine atom at the alpha position to the ester, and a ketone group at the beta position.[1] Its chemical structure and key identifiers are summarized below.

Chemical Structure:

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 759-67-1[2] |

| Chemical Formula | C7H11FO3[2] |

| Molecular Weight | 162.16 g/mol [2] |

| SMILES | CCC(=O)C(F)C(=O)OCC[2] |

| InChI | InChI=1S/C7H11FO3/c1-3-5(9)6(8)7(10)11-4-2/h6H,3-4H2,1-2H3[2] |

Physicochemical Properties

This compound is a colorless liquid.[1] A compilation of its key physical and chemical properties is presented in the following table.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 191.7 °C at 760 mmHg | [3][4] |

| 105-107 °C at 32 Torr | [5] | |

| Density | 1.077 g/cm³ | [3][4] |

| Flash Point | 68.2 °C | [3] |

| pKa (Predicted) | 9.14 ± 0.46 | [1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1] |

Spectroscopic Analysis

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule, as well as the environment of the fluorine atom.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.4 | Doublet | 1H | CHF |

| ~4.3 | Quartet | 2H | OCH₂CH₃ |

| ~2.8 | Quartet | 2H | C(O)CH₂CH₃ |

| ~1.3 | Triplet | 3H | OCH₂CH₃ |

| ~1.1 | Triplet | 3H | C(O)CH₂CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~200 | C=O (ketone) |

| ~165 | C=O (ester) |

| ~90 (doublet, ¹JCF) | CHF |

| ~63 | OCH₂CH₃ |

| ~35 | C(O)CH₂CH₃ |

| ~14 | OCH₂CH₃ |

| ~8 | C(O)CH₂CH₃ |

¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom. The chemical shift will be dependent on the solvent and reference standard used.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Table 5: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1750-1735 | Strong | C=O stretch (ester)[9] |

| ~1725-1705 | Strong | C=O stretch (ketone)[9] |

| ~1200-1000 | Strong | C-O stretch (ester) |

| ~1100-1000 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common method for analyzing such molecules.

Table 6: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion | Description |

| 162 | [C₇H₁₁FO₃]⁺ | Molecular Ion |

| 133 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 117 | [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| 89 | [M - C₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide |

| 57 | [CH₃CH₂CO]⁺ | Propanoyl cation |

Synthesis and Experimental Protocols

This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antifungal agent Voriconazole.[5][10]

Synthetic Pathway

A common synthetic route involves the Claisen condensation of an ethyl fluoroacetate (B1212596) with a propionyl halide.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of this compound.

Materials:

-

Ethyl fluoroacetate

-

Propionyl chloride

-

Sodium hydride (or another suitable base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

Procedure:

-

A solution of ethyl fluoroacetate in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise with stirring.

-

Propionyl chloride, dissolved in anhydrous diethyl ether, is added dropwise from the dropping funnel to the reaction mixture.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of dilute hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by vacuum distillation.[11]

Applications in Drug Development

This compound is a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its primary application is as a key intermediate in the production of Voriconazole, a broad-spectrum triazole antifungal agent used to treat serious fungal infections.[5][10]

Analytical Methods

For quality control and reaction monitoring, various analytical techniques can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for both separating and identifying volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Gas Chromatograph: Agilent 6890N GC or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Start at a suitable low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can also be utilized for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

HPLC System: Standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile (B52724) or methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits absorbance (typically in the low UV range, e.g., 210 nm).

-

Injection Volume: 10-20 µL.

This technical guide provides a foundational understanding of this compound for professionals in research and development. For further detailed information, consulting the cited literature is recommended.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H11FO3 | CID 13623512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CAS No. 759-67-1 - iChemical [ichemical.com]

- 4. This compound | CAS#:759-67-1 | Chemsrc [chemsrc.com]

- 5. nbinno.com [nbinno.com]

- 6. rsc.org [rsc.org]

- 7. azom.com [azom.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. asianpubs.org [asianpubs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide: ¹H NMR Spectrum of Ethyl 2-fluoro-3-oxopentanoate

A comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2-fluoro-3-oxopentanoate is currently limited by the lack of publicly available, detailed spectral data. While the existence of this compound and its basic properties are documented, a thorough interpretation of its ¹H NMR spectrum, including precise chemical shifts, coupling constants, and signal multiplicities, cannot be provided without access to the raw or processed spectral data from a reliable scientific source.

This guide acknowledges the request for an in-depth technical analysis, including quantitative data, experimental protocols, and visualizations. However, extensive searches of scientific literature databases, and public spectral databases have not yielded a detailed, published ¹H NMR spectrum for this compound. Commercial suppliers mention the availability of such data, but it is not publicly accessible.

In the absence of specific data, this document will provide a theoretical framework for the expected ¹H NMR spectrum based on the known molecular structure of this compound. This theoretical analysis can serve as a guide for researchers who acquire the spectrum experimentally.

Molecular Structure and Expected ¹H NMR Signals

The molecular structure of this compound is key to predicting its ¹H NMR spectrum. The structure contains four distinct proton environments, which will give rise to four unique signals in the spectrum.

Figure 1. Molecular structure of this compound with proton environments labeled (a-d).

Based on this structure, the following signals are anticipated:

-

Signal (a) - Ethyl Ester CH₃: A triplet, resulting from coupling with the adjacent CH₂ group (b). Expected to be the most upfield signal.

-

Signal (b) - Ethyl Ester CH₂: A quartet, due to coupling with the neighboring CH₃ group (a).

-

Signal (c) - Methine CH: A doublet of quartets. The primary splitting will be a doublet due to coupling with the adjacent fluorine atom (¹⁹F). Each peak of the doublet will be further split into a quartet by the neighboring CH₂ group (d). This signal is expected to be significantly downfield due to the deshielding effects of the adjacent fluorine and two carbonyl groups.

-

Signal (d) - Propionyl CH₂: A quartet, resulting from coupling with the adjacent CH₃ group (e). This signal will be deshielded by the adjacent carbonyl group.

-

Signal (e) - Propionyl CH₃: A triplet, due to coupling with the neighboring CH₂ group (d).

Data Presentation

Once experimental data is obtained, it should be organized as follows for clarity and comparative analysis.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| (a) | Predicted: ~1.3 | Triplet (t) | Predicted: ~7 Hz | 3H | -O-CH₂-CH₃ |

| (b) | Predicted: ~4.2 | Quartet (q) | Predicted: ~7 Hz | 2H | -O-CH₂ -CH₃ |

| (c) | Predicted: ~5.5 | Doublet of Quartets (dq) | Predicted: J(H-F) ~48 Hz, J(H-H) ~7 Hz | 1H | >CH (F)- |

| (d) | Predicted: ~2.9 | Quartet (q) | Predicted: ~7 Hz | 2H | -CO-CH₂ -CH₃ |

| (e) | Predicted: ~1.1 | Triplet (t) | Predicted: ~7 Hz | 3H | -CO-CH₂-CH₃ |

Table 1. Predicted ¹H NMR Data for this compound.

Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 300 MHz or higher for better signal dispersion.

-

Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum.

-

Typical parameters would include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay to ensure quantitative integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and measure the coupling constants.

-

Logical Relationships in Spectral Interpretation

The interpretation of the ¹H NMR spectrum follows a logical workflow that connects the molecular structure to the observed spectral features.

An In-depth Technical Guide on the ¹³C NMR Spectral Data of Ethyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-fluoro-3-oxopentanoate. Due to the limited availability of public domain experimental spectra, this document presents high-quality predicted data to support research, drug development, and quality control activities. The information is structured to be a practical resource for scientists working with this and related fluorinated organic compounds.

Introduction to this compound

This compound (CAS No. 759-67-1) is a fluorinated β-keto ester of significant interest in synthetic organic chemistry. Its unique structural features, including a stereogenic center at the α-carbon and the presence of an electron-withdrawing fluorine atom, make it a valuable building block for the synthesis of various pharmaceuticals and agrochemicals. Accurate structural elucidation is critical, and ¹³C NMR spectroscopy is a primary analytical technique for this purpose.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. The presence of the fluorine atom is expected to induce a significant downfield shift and a characteristic one-bond C-F coupling (¹JCF) for the α-carbon (C2), and smaller two-bond (²JCF) and three-bond (³JCF) couplings for adjacent carbons.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C1 | 13.9 | Singlet |

| C2 | 62.0 | Singlet |

| C3 | 166.2 | Doublet |

| C4 | 92.1 | Doublet |

| C5 | 199.8 | Doublet |

| C6 | 35.1 | Singlet |

| C7 | 7.5 | Singlet |

Disclaimer: The data presented in this table is based on computational predictions and should be used as a reference. Experimental verification is recommended.

Molecular Structure and Carbon Numbering

The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered in accordance with the data presented in Table 1.

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Ethyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mass spectrometry fragmentation of Ethyl 2-fluoro-3-oxopentanoate (C7H11FO3), a key intermediate in pharmaceutical synthesis.[1] Understanding the fragmentation behavior of this molecule is crucial for its identification, characterization, and quality control in drug development processes. This document provides a detailed overview of its anticipated fragmentation pathways under electron ionization (EI), a common mass spectrometry technique.

Molecular Overview

This compound possesses a molecular weight of 162.16 g/mol .[2][3][4] Its structure, featuring a fluorine atom alpha to an ester carbonyl group and a ketone, dictates a unique fragmentation pattern influenced by the high electronegativity of fluorine and the presence of multiple carbonyl groups.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Proposed Fragment Ion | Formula | Notes |

| 162 | [M]•+ | [C7H11FO3]•+ | Molecular Ion |

| 133 | [M - C2H5]•+ | [C5H6FO3]•+ | Loss of the ethyl radical from the ester. |

| 117 | [M - OCH2CH3]•+ | [C5H6FO2]•+ | Loss of the ethoxy radical. |

| 105 | [CH3CH2COCHF]+ | [C4H6FO]+ | Alpha-cleavage between the carbonyls. |

| 87 | [CHFCOOC2H5]+ | [C4H6FO2]+ | Cleavage of the bond between C3 and C4. |

| 73 | [COOC2H5]+ | [C3H5O2]+ | Characteristic fragment for ethyl esters. |

| 57 | [CH3CH2CO]+ | [C3H5O]+ | Propionyl cation. |

| 45 | [OC2H5]+ | [C2H5O]+ | Ethoxy cation. |

| 29 | [CH3CH2]+ | [C2H5]+ | Ethyl cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound is anticipated to be initiated by the ionization of a non-bonding electron from one of the oxygen atoms, forming the molecular ion (m/z 162). Subsequent fragmentation is driven by the cleavage of bonds adjacent to the carbonyl groups (alpha-cleavage) and the influence of the fluorine atom.

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a representative protocol for the analysis of this compound using GC-MS with electron ionization.

1. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

-

Perform serial dilutions to a final concentration of approximately 10-100 µg/mL for analysis.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., HP-5ms or equivalent).

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 20 to 200.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the chromatographic peak corresponding to this compound.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference spectrum if available, or interpret the fragmentation pattern based on known fragmentation rules to confirm the structure.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. The proposed fragmentation pathways and experimental protocol serve as a valuable resource for researchers and professionals engaged in the analysis and characterization of this important pharmaceutical intermediate.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy Analysis of Ethyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of Ethyl 2-fluoro-3-oxopentanoate (CAS No. 759-67-1). This compound, with the molecular formula C₇H₁₁FO₃, is a key intermediate in the synthesis of various pharmaceuticals.[1] Understanding its structural features through FTIR is crucial for quality control, reaction monitoring, and characterization in drug discovery and development.

Introduction to the Spectroscopic Analysis of this compound

This compound is a β-keto ester, a class of organic compounds containing a ketone group at the β-position relative to an ester group.[2] This structural arrangement leads to the possibility of keto-enol tautomerism, where the molecule can exist in equilibrium between the keto form and the enol form. FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups present in the molecule and can provide insights into this tautomeric equilibrium. The analysis relies on the principle that molecular bonds and functional groups vibrate at specific frequencies when they absorb infrared radiation.

The infrared spectrum of this compound is expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its key functional groups: the ester carbonyl (C=O), the ketone carbonyl (C=O), the carbon-fluorine bond (C-F), carbon-oxygen bonds (C-O), and various carbon-hydrogen bonds (C-H).

Predicted FTIR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound. The exact frequencies can vary depending on the sample state (neat liquid, solution), solvent, and concentration.[2]

| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** | Intensity |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2980 - 2850 | Medium to Strong |

| C=O Stretch (Ester) | Ester | 1750 - 1735 | Strong |

| C=O Stretch (Ketone) | Ketone | 1725 - 1705 | Strong |

| C-O Stretch | Ester | 1300 - 1000 | Strong |

| C-F Stretch | Alkyl Fluoride | 1100 - 1000 | Strong |

Note: In the case of significant enol formation, additional bands for O-H stretching (broad, ~3400-3200 cm⁻¹) and C=C stretching (~1650 cm⁻¹) would be expected.

Detailed Experimental Protocol for FTIR Analysis

This protocol outlines the methodology for obtaining a high-quality FTIR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

FTIR spectrometer (e.g., equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector)

-

Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr) for liquid sampling

-

Suitable solvent (if solution-state analysis is desired, e.g., chloroform, carbon tetrachloride)[2]

-

Pipettes

-

Nitrogen or dry air purge for the spectrometer

3.2. Sample Preparation

The choice of sample preparation method depends on the desired analysis and available equipment.

-

Neat Liquid (using ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.

-

-

Neat Liquid (using Salt Plates):

3.3. Instrument Setup and Data Acquisition

-

Purge the Spectrometer: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.[2]

-

Background Scan:

-

For ATR, perform a background scan with the clean, empty ATR crystal.

-

For transmission, perform a background scan with the empty salt plates.

-

-

Sample Scan:

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[2]

Data Interpretation

The resulting spectrum should be analyzed to identify the key absorption bands as outlined in the data table above. The presence of strong peaks in the carbonyl region (1700-1750 cm⁻¹) will be the most prominent feature. The strong absorption in the 1000-1100 cm⁻¹ region will be indicative of the C-F stretch, and the characteristic C-O stretches of the ester will also be present.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

Caption: Workflow for the FTIR analysis of this compound.

References

Navigating the Thermal Landscape of Ethyl 2-fluoro-3-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-fluoro-3-oxopentanoate is a key fluorinated building block in the synthesis of complex organic molecules, most notably as an intermediate in the production of antifungal agents like Voriconazole. Its chemical structure, incorporating both a β-keto ester and an α-fluoro substituent, imparts unique reactivity that is crucial for its synthetic utility. However, these same structural features also influence its thermal stability, a critical parameter for safe handling, process development, and storage in pharmaceutical and chemical manufacturing.

This technical guide provides an in-depth analysis of the potential thermal stability and decomposition pathways of this compound. It is important to note that, to date, specific experimental data from thermal analysis techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), or Accelerating Rate Calorimetry (ARC) for this compound are not publicly available. Therefore, this guide is based on established principles of organic chemistry, the known behavior of analogous β-keto esters and fluorinated compounds, and theoretical decomposition mechanisms. The experimental protocols provided are standardized methodologies for assessing the thermal stability of such compounds.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in various experimental and industrial settings.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁FO₃ | --INVALID-LINK-- |

| Molecular Weight | 162.16 g/mol | --INVALID-LINK-- |

| Boiling Point | 191.7 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.077 g/cm³ | --INVALID-LINK-- |

| Flash Point | 68.2 °C | --INVALID-LINK-- |

| pKa (predicted) | 9.14 ± 0.46 | --INVALID-LINK-- |

Theoretical Thermal Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through several key pathways, primarily dictated by the presence of the β-keto ester functionality. The α-fluoro substituent is expected to influence the reactivity and potentially open additional decomposition routes.

Decarboxylation via a β-Keto Acid Intermediate

The most common thermal decomposition pathway for β-keto esters involves hydrolysis to the corresponding β-keto acid, followed by facile decarboxylation.[1][2][3] This process is often catalyzed by the presence of water and acidic or basic conditions.

Caption: Decarboxylation pathway of this compound.

Retro-Claisen Condensation

Under certain conditions, particularly in the presence of a strong base, β-keto esters can undergo a retro-Claisen condensation.[4] This reaction involves the cleavage of the α-carbon and the carbonyl carbon bond, leading to the formation of two smaller ester fragments.

Caption: Retro-Claisen condensation of this compound.

Ester Pyrolysis (Syn-Elimination)

Esters containing a β-hydrogen atom on the alkyl group of the ester can undergo thermal elimination via a cyclic transition state, a reaction known as ester pyrolysis.[5] This pathway would lead to the formation of a carboxylic acid and an alkene. For this compound, this would involve the ethyl group of the ester.

Caption: Ester pyrolysis pathway for this compound.

Influence of the α-Fluoro Substituent

The presence of the electron-withdrawing fluorine atom at the α-position is expected to have a significant impact on the thermal stability and reactivity of the molecule:

-

Increased Acidity of the α-Proton: The inductive effect of the fluorine atom increases the acidity of the α-proton, making the formation of an enolate more favorable. This could influence the kinetics of reactions involving the enolate, such as the retro-Claisen condensation.

-

Stability of the C-F Bond: The carbon-fluorine bond is exceptionally strong and is not expected to be the primary site of thermal decomposition under typical laboratory conditions.

-

Potential for HF Elimination: While less common for monofluorinated compounds compared to polyfluorinated ones, under forcing thermal conditions, elimination of hydrogen fluoride (B91410) (HF) to form an unsaturated species could be a possibility, although this is likely a higher-energy pathway.

Recommended Experimental Protocols for Thermal Stability Assessment

To obtain the necessary quantitative data on the thermal stability of this compound, a series of standardized thermal analysis experiments should be conducted. The following outlines the recommended methodologies.

Experimental Workflow

Caption: Workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., alumina (B75360) or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum or stainless steel).

-

An empty, sealed pan is used as a reference.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to determine the temperatures and enthalpies of melting, boiling, and decomposition (exothermic or endothermic).

-

Accelerating Rate Calorimetry (ARC)

-

Objective: To simulate a worst-case thermal runaway scenario and determine the time-temperature-pressure relationship for the decomposition reaction under adiabatic conditions.

-

Methodology:

-

A larger sample (typically 1-10 g) is placed in a robust, spherical sample bomb (e.g., titanium or stainless steel).

-

The bomb is placed in a calorimeter and heated in a stepwise manner.

-

At each step, the system is held isothermally to detect any self-heating (exothermic activity).

-

Once an exotherm is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is maintained at the same temperature as the sample.

-

The temperature and pressure of the sample are monitored as a function of time during the thermal runaway.

-

The data is used to calculate key safety parameters such as the onset temperature of self-heating, the adiabatic temperature rise, and the maximum pressure and rate of pressure rise.

-

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, a thorough understanding of the chemistry of β-keto esters and the influence of fluorination allows for the prediction of its likely thermal behavior. The primary decomposition pathways are expected to be decarboxylation following hydrolysis and, under certain conditions, retro-Claisen condensation or ester pyrolysis. The α-fluoro group will likely influence the reactivity through its inductive effects.

For any application involving the handling or processing of this compound at elevated temperatures, it is imperative that a comprehensive thermal hazard assessment, utilizing the experimental protocols outlined in this guide, be conducted. The resulting data will be crucial for ensuring process safety, defining safe operating limits, and developing appropriate mitigation strategies for potential thermal runaway scenarios. This proactive approach is essential for the safe and successful use of this valuable synthetic intermediate in research and development and in the pharmaceutical industry.

References

Tautomerism in α-Fluoro-β-Keto Esters: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by α-fluoro-β-keto esters, a class of compounds of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position profoundly influences the electronic properties and, consequently, the tautomeric equilibrium of these molecules. This guide details the factors governing this equilibrium, presents quantitative data on tautomer distribution in various solvents, and provides detailed experimental protocols for the characterization of this phenomenon using Nuclear Magnetic Resonance (NMR) spectroscopy. Visualizations of the tautomeric equilibrium, experimental workflows, and the influence of solvent polarity are provided to facilitate a deeper understanding of the core concepts.

Introduction to Tautomerism in β-Keto Esters

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds, such as β-keto esters, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation, leading to a measurable equilibrium between the two tautomers. The position of this equilibrium is sensitive to various factors, including the molecular structure, solvent, and temperature.

The introduction of fluorine, the most electronegative element, into organic molecules can lead to dramatic changes in their physical, chemical, and biological properties. In α-fluoro-β-keto esters, the strong electron-withdrawing nature of the fluorine atom at the α-position is expected to significantly impact the acidity of the α-proton and the stability of the corresponding enolate and enol forms. Understanding and quantifying this effect is crucial for predicting the reactivity and designing synthetic pathways for novel drug candidates.

The Keto-Enol Equilibrium in α-Fluoro-β-Keto Esters

The tautomeric equilibrium of α-fluoro-β-keto esters is a dynamic process influenced by several key factors:

-

Electronic Effects of the α-Fluoro Substituent: The electron-withdrawing inductive effect of the fluorine atom increases the acidity of the α-proton, which could favor enolization. However, it can also destabilize the C=C double bond of the enol form. The overall effect on the keto-enol equilibrium is a subject of detailed investigation.

-

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.[1] Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond in a non-polar environment.[1] In contrast, polar protic solvents can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the keto and enol forms, often shifting the equilibrium towards the more polar keto tautomer.[1]

-

Temperature: The tautomeric equilibrium is temperature-dependent. The thermodynamic parameters, including the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined by studying the equilibrium constant at different temperatures.

Quantitative Analysis of Tautomeric Equilibrium

The position of the keto-enol equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the enol concentration to the keto concentration at equilibrium. This can be determined experimentally, most commonly using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.[2]

Table 1: Illustrative Solvent-Dependent Tautomeric Equilibrium Data for Ethyl 2-fluoro-3-oxobutanoate at 298 K

| Solvent | Dielectric Constant (ε) | % Enol (Illustrative) | Keq ([Enol]/[Keto]) (Illustrative) | ΔG° (kJ/mol) (Illustrative) |

| Carbon Tetrachloride (CCl₄) | 2.2 | 45 | 0.82 | 0.49 |

| Chloroform-d (CDCl₃) | 4.8 | 30 | 0.43 | 2.13 |

| Acetone-d₆ | 20.7 | 15 | 0.18 | 4.31 |

| Acetonitrile-d₃ | 37.5 | 12 | 0.14 | 4.98 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 46.7 | 8 | 0.09 | 6.09 |

| Methanol-d₄ | 32.7 | 5 | 0.05 | 7.39 |

Disclaimer: The data in this table are illustrative, based on general trends for β-dicarbonyl compounds, and are intended to demonstrate the expected solvent effects. Precise experimental values for ethyl 2-fluoro-3-oxobutanoate may vary.

Table 2: Experimental Tautomeric Equilibrium Data for Ethyl 4,4,4-trifluoroacetoacetate (ETFAA)

| Solvent | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| CDCl₃ | 32 | 68 | 2.13 |

| Acetone-d₆ | 48 | 52 | 1.08 |

| Methanol-d₄ | 92 | 8 | 0.09 |

Data adapted from studies on ethyl 4,4,4-trifluoroacetoacetate and demonstrate the strong influence of the trifluoromethyl group on favoring the enol form, especially in less polar solvents.

Table 3: Illustrative Thermodynamic Parameters for the Tautomerization of an α-Fluoro-β-Keto Ester

| Parameter | Illustrative Value |

| ΔH° (kJ/mol) | -10 to -15 |

| ΔS° (J/mol·K) | -20 to -30 |

Disclaimer: These values are illustrative and represent a typical exothermic and entropically disfavored enolization process. Actual values are compound and solvent-dependent.

Experimental Protocols

The determination of the keto-enol tautomeric equilibrium is most accurately achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Both ¹H and ¹⁹F NMR can be powerful tools for the analysis of α-fluoro-β-keto esters.

Materials and Equipment

-

α-Fluoro-β-keto ester of interest (e.g., Ethyl 2-fluoro-3-oxobutanoate)

-

Deuterated NMR solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, Methanol-d₄)

-

High-quality 5 mm NMR tubes

-

Volumetric flasks and micropipettes

-

High-field NMR spectrometer (≥300 MHz) equipped with a variable temperature unit

Sample Preparation

-

Accurately weigh approximately 10-20 mg of the α-fluoro-β-keto ester.

-

Dissolve the sample in 0.6-0.7 mL of the desired deuterated solvent in a clean, dry vial to achieve a concentration of approximately 0.1 M.

-

Transfer the solution to an NMR tube.

-

Allow the solution to equilibrate for at least 24 hours at a constant temperature before analysis to ensure the tautomeric equilibrium has been reached.

NMR Data Acquisition

-

Instrument Setup: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to obtain optimal resolution.

-

¹H NMR Spectrum:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient relaxation delay (e.g., 5 times the longest T₁) to ensure accurate integration. A typical value is 10-30 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Spectrum:

-

Acquire a one-dimensional ¹⁹F NMR spectrum. This can be useful for confirming the presence of the two tautomers, as the fluorine chemical shift may differ between the keto and enol forms.

-

-

Variable Temperature Studies (for thermodynamic data):

-

Acquire ¹H NMR spectra at a range of temperatures (e.g., 298 K, 308 K, 318 K, 328 K).

-

Allow the sample to equilibrate at each new temperature for at least 10-15 minutes before acquiring the spectrum.

-

Data Analysis

-

Spectral Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.

-

Signal Assignment:

-

Keto form: Identify the characteristic signal for the α-proton (a doublet due to coupling with fluorine, typically around δ 4.5-5.5 ppm).

-

Enol form: Identify the characteristic signal for the vinylic proton (a doublet, typically around δ 5.5-6.5 ppm) and the enolic hydroxyl proton (a broad singlet, often at very low field, δ 10-14 ppm).

-

-

Integration and Calculation of Keq:

-

Carefully integrate the assigned signals for the keto (α-H) and enol (vinylic-H) forms.

-

Calculate the mole fraction of each tautomer.

-

Calculate the equilibrium constant, Keq = [Enol]/[Keto].

-

-

Thermodynamic Analysis:

-

Calculate ΔG° at each temperature using the equation: ΔG° = -RT ln(Keq).

-

Construct a van't Hoff plot (ln(Keq) vs. 1/T).

-

Determine ΔH° from the slope (-ΔH°/R) and ΔS° from the intercept (ΔS°/R) of the linear fit.

-

Visualization of Core Concepts

To be rendered with actual chemical structure images for keto and enol forms.

Caption: Tautomeric equilibrium of an α-fluoro-β-keto ester.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Voriconazole Utilizing Ethyl 2-fluoro-3-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of the antifungal agent Voriconazole (B182144), with a key focus on the strategic use of Ethyl 2-fluoro-3-oxopentanoate as a starting material. The following sections outline the synthetic pathway, key chemical transformations, and detailed methodologies for the synthesis of crucial intermediates and the final active pharmaceutical ingredient (API).

Introduction

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent indicated for the treatment of serious and invasive fungal infections.[1][2] A critical step in the synthesis of Voriconazole is the construction of its core 5-fluoropyrimidine (B1206419) ring system. This compound serves as a vital and commercially available building block for the efficient synthesis of this heterocyclic core, specifically the 6-ethyl-5-fluoropyrimidin-4-ol intermediate.[3][4] This document details the synthetic route from this compound to Voriconazole, providing comprehensive experimental protocols and quantitative data for key steps.

Synthetic Pathway Overview

The synthesis of Voriconazole from this compound can be broadly divided into three main stages:

-

Pyrimidine (B1678525) Core Formation: Cyclization of this compound to form the 6-ethyl-5-fluoropyrimidin-4-ol ring.

-

Functionalization of the Pyrimidine Ring: Conversion of the hydroxyl group to a chlorine atom to create a reactive intermediate, 4-chloro-6-ethyl-5-fluoropyrimidine (B125647), followed by bromination of the ethyl side chain.

-

Side Chain Coupling and Final Assembly: A Reformatsky-type reaction to couple the pyrimidine and triazole-containing fragments, followed by dehalogenation and chiral resolution to yield the final (2R,3S)-Voriconazole enantiomer.

Quantitative Data Summary

The following table summarizes the typical yields and purity for the key steps in the Voriconazole synthesis starting from the pyrimidine intermediate.

| Step | Starting Material | Product | Reagents and Solvents | Yield (%) | Purity (%) |

| 1. Pyrimidine Synthesis | Methyl 2-fluoro-3-oxovalerate | 6-Ethyl-5-fluoropyrimidin-4-ol | Ammonia (B1221849), Formamide (B127407), Sodium Methoxide (B1231860), Methanol (B129727) | 40 | - |

| 2. Chlorination | 6-Ethyl-5-fluoropyrimidin-4(3H)-one | 4-Chloro-6-ethyl-5-fluoropyrimidine | Dichloromethane (B109758), N,N-dimethylformamide, Triethylamine (B128534), Phosphoryl chloride | 95 - 99 | 99.6 |

| 3. Bromination | 4-(4-chloro-phenylsulfanyl)-6-ethyl-5-fluoropyrimidine | 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine | Dichloroethane, N-bromosuccinimide, Azobisisobutyronitrile | 89 | - |

| 4. Reformatsky-type Coupling | 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine | (2R,3S)/(2S,3R)-3-[6-(4-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[3][5][6]triazol-1-yl-butane-2-ol | Tetrahydrofuran, Zinc powder, Lead powder, Iodine | - | - |

| 5. Desulfurization | (2R,3S)/(2S,3R)-3-[6-(4-phenylsulfanyl)-5-fluoro-pyrimidine-4-yl]-2-(2,4-difluoro-phenyl)-1-[3][5][6]triazol-1-yl-butane-2-ol | Racemic Voriconazole | Tetrahydrofuran, Zinc powder, Ammonium (B1175870) formate (B1220265), Water | 81 | - |

| 6. Chiral Resolution | Racemic Voriconazole | (2R,3S)-Voriconazole | Acetone (B3395972), Methanol, R-(-)-10-camphosulfonic acid | 36 | >99.9 |

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol

This protocol is adapted from a procedure using the methyl ester analog, which is chemically similar to the ethyl ester.

Materials:

-

Methyl 2-fluoro-3-oxovalerate (88.9 g, 0.6 mol)

-

Formamide (130 mL, plus an additional 50 mL)

-

Ammonia gas

-

30% Sodium methoxide solution in methanol (450 mL)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Acetone

Procedure:

-

Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling to maintain a temperature below 50 °C. Continue the gas flow for approximately 1 hour, or until no more ammonia is absorbed.

-

Remove residual ammonia by purging with nitrogen and applying a vacuum.

-

Add the reaction solution dropwise to a 30% sodium methoxide solution in methanol at 50 °C.

-

Add an additional 50 mL of formamide and heat the mixture at 50 °C for 3 hours.

-

Evaporate the volatile components under vacuum.

-

Add water to the residue and adjust the pH to 6 with HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Evaporate the ethyl acetate to yield the crude product.

-

Recrystallize the crude product from cold acetone to obtain 6-ethyl-5-fluoropyrimidin-4-ol.[1]

Expected Yield: 34.8 g (40%).[1]

Step 2: Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine

Materials:

-

6-Ethyl-5-fluoropyrimidin-4(3H)-one (80 g)

-

Dichloromethane (240 mL)

-

N,N-dimethylformamide (57.4 mL)

-

Triethylamine (78.24 mL)

-

Phosphoryl chloride (POCl₃)

-

3N Hydrochloric acid solution

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

Dissolve 6-ethyl-5-fluoropyrimidin-4(3H)-one in a solvent mixture of dichloromethane and N,N-dimethylformamide.

-

Add triethylamine to the solution.

-

Slowly add phosphoryl chloride dropwise over 30 minutes.

-

Stir the reaction mixture under reflux conditions for 5 hours.

-

Cool the mixture to room temperature.

-

Carefully add 3N hydrochloric acid solution, ensuring the temperature does not exceed 20 °C.

-

Separate the layers and extract the aqueous phase with dichloromethane.

-

Combine the organic layers and wash with water.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain 4-chloro-6-ethyl-5-fluoropyrimidine as an oily product.[3]

Expected Yield: 85.9 g (95%).[3]

Step 3: Synthesis of Voriconazole (Racemic)

This stage involves a Reformatsky-type reaction followed by desulfurization. The following is a general representation of the process.

Materials:

-

4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine

-

1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

-

Zinc powder (HCl-activated)

-

Lead powder

-

Iodine

-

Tetrahydrofuran (THF)

-

Ammonium formate

Procedure:

-

Reformatsky Reaction:

-

Activate zinc powder by treating with 1N HCl.

-

In a reaction vessel with THF, add the activated zinc powder and lead powder.

-

Slowly add a solution of iodine in THF.

-

Cool the mixture to 5 °C.

-

Slowly add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromo-ethyl)-6-(4-chloro-phenylsulfanyl)-5-fluoropyrimidine in THF over 1 hour.

-

Allow the reaction to warm to 25 °C and stir for 1 hour.[5]

-

-

Desulfurization:

-

To the crude product from the previous step dissolved in THF, add zinc powder.

-

Slowly add a solution of ammonium formate in water over 30 minutes.

-

Reflux the mixture for 4 hours.

-

Cool to room temperature, filter, and wash with ethyl acetate.

-

Work up the filtrate to isolate racemic voriconazole.[5]

-

Expected Yield: 3.9 g (81% for the desulfurization step).[5]

Step 4: Chiral Resolution of Voriconazole

Materials:

-

Racemic Voriconazole (10 g)

-

Acetone (230 mL)

-

Methanol (75 mL)

-

R-(-)-10-camphosulfonic acid (6.64 g)

Procedure:

-

Dissolve the racemic voriconazole in acetone.

-

Add a solution of R-(-)-10-camphosulfonic acid in methanol.

-

Reflux the mixture for 1 hour.

-

Slowly cool to room temperature and stir overnight to allow for crystallization.

-

Filter the resulting solid and dry to obtain the (2R,3S)-Voriconazole camphorsulfonate salt.

-

The free base of (2R,3S)-Voriconazole can be obtained by treatment with a suitable base (e.g., sodium bicarbonate solution).[5][7]

Expected Yield: 6 g (36%).[5][7]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and the key transformations.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 4-Chloro-6-ethyl-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. EP2173736B1 - Process for preparing voriconazole - Google Patents [patents.google.com]

Application Notes and Protocols for the Reaction of Ethyl 2-fluoro-3-oxopentanoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-fluoro-3-oxopentanoate is a highly functionalized synthetic building block of significant interest in medicinal and agrochemical research. Its unique structure, featuring an ester, a ketone, and an α-fluoro substituent, offers multiple reaction sites for nucleophilic attack. The electron-withdrawing nature of the fluorine atom and the two carbonyl groups enhances the electrophilicity of the carbonyl carbons and influences the acidity of the α-proton. This document provides detailed application notes on the reactivity of this compound with various nucleophiles and presents experimental protocols for key transformations.

Introduction: Reactivity Profile

This compound (CAS 759-67-1) serves as a versatile intermediate in organic synthesis.[1] Nucleophilic attack can principally occur at two electrophilic centers: the C3-ketone and the C1-ester carbonyl.

-

Attack at the C3-Ketone: This is the more electrophilic carbonyl group and is the primary site for attack by strong nucleophiles such as organometallics (e.g., Grignard reagents) and hydrides. This leads to the formation of tertiary alcohols.

-

Attack at the C1-Ester: While less reactive than the ketone, the ester can react with nucleophiles, particularly under conditions that favor amide formation or in condensation reactions.

-

Reaction involving Enolates: The α-proton is acidic (predicted pKa ≈ 9.14), allowing for the formation of an enolate which can then act as a nucleophile in reactions like aldol (B89426) or Claisen condensations.[1] However, the acidity also means that strong, basic nucleophiles (like Grignard reagents) may preferentially act as a base, deprotonating the α-carbon.

-

Condensation with Dinucleophiles: Reactions with dinucleophiles, such as ammonia (B1221849) and formamide (B127407), can lead to the formation of heterocyclic structures, a transformation of great importance in pharmaceutical synthesis.[2]

The presence of the fluorine atom at the α-position introduces a stereocenter, and nucleophilic addition to the adjacent ketone can generate a second stereocenter. Consequently, controlling the diastereoselectivity of these reactions is a key consideration in synthetic design.

Reaction with Nitrogen Nucleophiles: Synthesis of a Voriconazole Intermediate

A prominent application of this compound is in the synthesis of the broad-spectrum antifungal agent Voriconazole.[2] A key step in this synthesis is the cyclization reaction with ammonia and formamide to produce 6-ethyl-5-fluoropyrimidin-4-ol.[2]

-

Caption: Workflow for the synthesis of a key Voriconazole intermediate.

-

Max Width: 760px */ enddot

Experimental Protocol: Synthesis of 6-ethyl-5-fluoropyrimidin-4-ol

This protocol is a representative procedure based on methods described in the literature.

Materials:

-

This compound

-

Formamide

-

Ammonia gas

-

30% Sodium methoxide (B1231860) in methanol (B129727)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Standard laboratory glassware, including a round-bottom flask, condenser, and equipment for vacuum filtration and recrystallization.

Procedure:

-

In a suitable round-bottom flask, dissolve this compound (1.0 eq) in formamide.

-

Cool the solution and pass ammonia gas through the mixture for approximately 1 hour, ensuring the temperature does not exceed 50 °C.

-

Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

-

Add the resulting solution dropwise to a 30% solution of sodium methoxide in methanol (e.g., 4.5 equivalents) at 50 °C.

-

Add an additional portion of formamide and heat the mixture at 50 °C for 3 hours.

-

Remove volatile components by evaporation under reduced pressure.

-

Add water to the residue and adjust the pH to 6 with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from cold acetone to afford pure 6-ethyl-5-fluoropyrimidin-4-ol.

Quantitative Data:

| Reactant | Product | Yield | Reference |

| Methyl 2-fluoro-3-oxovalerate | 6-Ethyl-5-fluoropyrimidin-4-ol | 40% | (Adapted from literature) |

| Note: The cited procedure uses the methyl ester, but a similar yield is expected for the ethyl ester. |

Reaction with Hydride Nucleophiles: Stereoselective Reduction

The reduction of the C3-ketone in α-fluoro-β-keto esters is a valuable transformation for producing α-fluoro-β-hydroxy esters, which are important chiral building blocks. This can be achieved using chemical reducing agents or through highly stereoselective enzymatic methods.

-

Caption: Enzymatic dynamic reductive kinetic resolution of α-fluoro-β-keto esters.

-

Max Width: 760px */ enddot

Application Note:

Enzymatic reduction using ketoreductases (KREDs) offers a powerful method for the asymmetric reduction of α-fluoro-β-keto esters via a dynamic reductive kinetic resolution. This approach allows for the synthesis of specific diastereomers with high enantiomeric excess, which is often challenging to achieve with conventional chemical reductants.

Experimental Protocol: General Procedure for Enzymatic Reduction

This protocol is based on a general procedure for the enzymatic reduction of α-fluoro-β-keto esters.

Materials:

-

α-Fluoro-β-keto ester (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate)

-

Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

-

Ketoreductase (KRED)

-

NADP+

-

Glucose dehydrogenase (GDH)

-

D-Glucose

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Prepare a solution containing the KRED, NADP+, GDH, and D-glucose in the potassium phosphate buffer.

-

Add the α-fluoro-β-keto ester substrate to the buffered enzyme solution.

-

Shake the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, extract the mixture with an organic solvent such as MTBE.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting α-fluoro-β-hydroxy ester by flash column chromatography.

Quantitative Data for Enzymatic Reduction of Various α-Fluoro-β-keto Esters:

| Substrate | Enzyme | Product Diastereomer | Diastereomeric Ratio | Enantiomeric Excess (%) | Yield (%) |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 110 | anti-(2S,3S) | >20:1 | >99 | 85 |

| Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 130 | syn-(2S,3R) | 10:1 | >99 | 70 |

| Ethyl 2-fluoro-3-(4-methoxyphenyl)-3-oxopropanoate | KRED 110 | anti-(2S,3S) | >20:1 | >99 | 90 |

Reaction with Carbon Nucleophiles: Grignard Reagents

The reaction of this compound with Grignard reagents is expected to proceed via nucleophilic addition to the more electrophilic ketone at C3. However, a significant competing reaction is the deprotonation of the acidic α-carbon. To favor nucleophilic addition, non-basic Grignard reagents or protection of the α-position may be necessary. If deprotonation occurs, the resulting enolate can be trapped with other electrophiles.

Experimental Protocol: General Considerations for Grignard Reaction

Materials:

-

This compound

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH4Cl)

-

Standard anhydrous reaction setup (flame-dried glassware, inert atmosphere)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), place a solution of this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the Grignard reagent (1.0-1.2 equivalents) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Expected Products and Challenges:

-

Major Product (if addition occurs): The tertiary alcohol resulting from addition to the ketone.

-

Side Product (from deprotonation): Unreacted starting material after workup.

-

Note: The yield of the desired addition product may be low due to the competing deprotonation. The use of less basic organometallic reagents (e.g., organozinc) could be a more effective strategy.

Summary and Outlook

This compound is a valuable and reactive intermediate. Its reactions are dominated by the electrophilic ketone and the acidic α-proton. While its use in heterocyclic synthesis is well-established, particularly for pharmaceuticals like Voriconazole, the exploration of its reactions with a wider range of nucleophiles, especially in a stereocontrolled manner, remains a fertile area for research. The development of protocols that can control the competition between nucleophilic addition and deprotonation will further expand the synthetic utility of this versatile fluorinated building block.

References

Application Notes and Protocols: Ethyl 2-fluoro-3-oxopentanoate as a Versatile Precursor for Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-fluoro-3-oxopentanoate (CAS 759-67-1) is a valuable fluorinated building block in organic synthesis.[1] Its unique structure, featuring a reactive β-keto ester moiety and a fluorine atom at the α-position, makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds.[1][2] The presence of fluorine can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, which is of particular interest in medicinal chemistry and drug development.[3][4]

This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds—pyrimidines, pyrazoles, isoxazoles, and pyridines—using this compound as the starting material.

Application Note 1: Synthesis of 5-Fluoro-6-ethylpyrimidin-4-ol